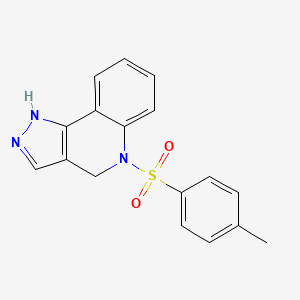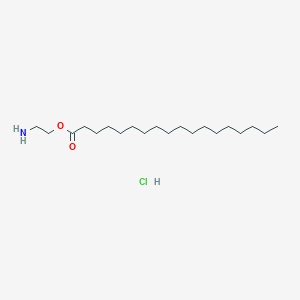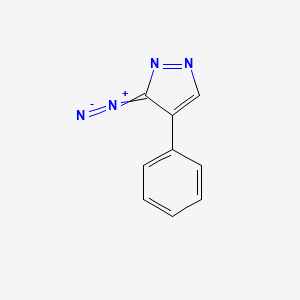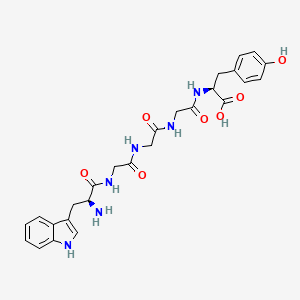
nickel;yttrium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel-yttrium compounds are a class of materials that combine the properties of nickel and yttrium. These compounds are known for their unique physical and chemical properties, which make them valuable in various industrial and scientific applications. Nickel is a transition metal with excellent mechanical strength, corrosion resistance, and catalytic properties. Yttrium, on the other hand, is a rare earth element known for its high thermal stability and ability to form stable oxides. When combined, nickel-yttrium compounds exhibit enhanced properties that are beneficial for high-temperature applications, catalysis, and advanced materials research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel-yttrium compounds can be synthesized using various methods, including high-energy cryogenic mechanical alloying, hydrothermal processes, and impregnation methods. For instance, nickel nanoparticles supported on yttrium oxide can be synthesized via hydrothermal processes by screening different pH environments . The impregnation method involves dissolving nickel nitrate hexahydrate and polyvinylpyrrolidone in ethanol, followed by the addition of yttrium oxide support and stirring for a specific duration .
Industrial Production Methods: In industrial settings, nickel-yttrium compounds are often produced using high-energy mechanical alloying techniques. This involves milling nickel and yttrium powders at cryogenic temperatures to achieve a fine, homogeneous mixture. The resulting nanocrystalline alloys exhibit enhanced thermal stability and mechanical properties . Additionally, the impregnation method is used to produce nickel-yttrium catalysts for applications such as hydrogen production through ammonia decomposition .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel-yttrium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, yttrium oxide can be prepared by heating yttrium carbonate or yttrium oxalate . Nickel-yttrium alloys exhibit high thermal stability and resistance to oxidation, making them suitable for high-temperature applications .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of nickel-yttrium compounds include nickel nitrate, yttrium oxide, and various solvents such as ethanol. Reaction conditions often involve controlled pH environments, high temperatures, and specific gas atmospheres to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of nickel-yttrium compounds include nickel oxide, yttrium oxide, and various mixed oxides. These products exhibit unique properties such as high surface area, thermal stability, and catalytic activity, making them valuable for industrial applications .
Wissenschaftliche Forschungsanwendungen
Nickel-yttrium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for hydrogen production through ammonia decomposition . In materials science, nickel-yttrium alloys are studied for their thermal stability and mechanical properties, making them suitable for high-temperature applications . In the field of medicine, yttrium oxide nanoparticles are explored for their potential in biological imaging and photodynamic therapies . Additionally, nickel-yttrium compounds are used in the development of advanced materials for energy storage and conversion .
Wirkmechanismus
The mechanism of action of nickel-yttrium compounds is primarily related to their ability to form stable oxides and exhibit high thermal stability. The presence of yttrium in the alloy enhances the oxidation resistance of nickel by forming a protective oxide layer on the surface . This oxide layer prevents further oxidation and degradation of the material at high temperatures. Additionally, the formation of yttrium nitride precipitates during the synthesis process contributes to the stabilization of the nanocrystalline structure, enhancing the overall mechanical properties of the compound .
Vergleich Mit ähnlichen Verbindungen
Nickel-yttrium compounds can be compared with other nickel-based alloys and yttrium-containing materials. For instance, nickel-iron, nickel-phosphorus, nickel-cobalt, and nickel-tungsten alloys are known for their enhanced mechanical properties and thermal stability . nickel-yttrium compounds exhibit unique properties such as higher oxidation resistance and the ability to form stable oxides at elevated temperatures . The presence of yttrium in the alloy also contributes to the formation of fine, homogeneous nanocrystalline structures, which are not commonly observed in other nickel-based alloys .
Similar Compounds
- Nickel-iron (Ni-Fe)
- Nickel-phosphorus (Ni-P)
- Nickel-cobalt (Ni-Co)
- Nickel-tungsten (Ni-W)
These similar compounds share some properties with nickel-yttrium compounds but differ in terms of their specific applications and performance characteristics .
Eigenschaften
CAS-Nummer |
12201-96-6 |
|---|---|
Molekularformel |
Ni2Y |
Molekulargewicht |
206.293 g/mol |
IUPAC-Name |
nickel;yttrium |
InChI |
InChI=1S/2Ni.Y |
InChI-Schlüssel |
NPCVVXYAYKLRGN-UHFFFAOYSA-N |
Kanonische SMILES |
[Ni].[Ni].[Y] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


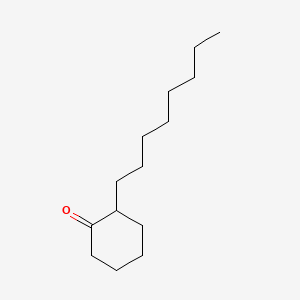




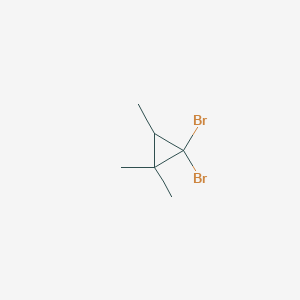
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
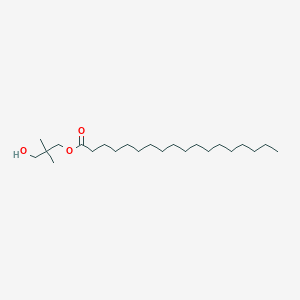
![Cyano[(E)-phenyldiazenyl]acetic acid](/img/structure/B14718651.png)

